molecular formula C12H19NO3 B2904743 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 2361657-47-6

1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No. B2904743
CAS RN: 2361657-47-6
M. Wt: 225.288
InChI Key: WAELGDGBLQNFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one, also known as HUP, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HUP belongs to the class of spirocyclic lactams and has a unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is not fully understood, but it is believed to act as a cholinesterase inhibitor, which can help to improve cognitive function in patients with neurodegenerative disorders. This compound has also been shown to have antioxidant properties, which could help to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase acetylcholine levels in the brain, which can improve cognitive function. This compound has also been shown to reduce oxidative stress and inflammation, which could help to protect against various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can be synthesized using a multistep process involving the reaction of 2-(2-bromoacetyl)-1,3-dioxane with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the spirocyclic intermediate. This intermediate is then treated with a base to produce this compound.

Scientific Research Applications

1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one has shown promising results in various scientific research studies. It has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(15)13-6-4-12(5-7-13)9-10(14)3-8-16-12/h2,10,14H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAELGDGBLQNFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)CC(CCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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